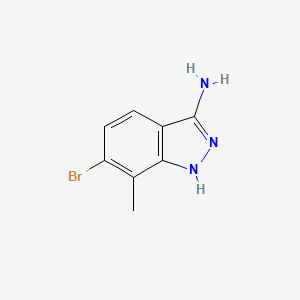

6-Bromo-7-methyl-1H-indazol-3-amine

Overview

Description

“6-Bromo-7-methyl-1H-indazol-3-amine” is a compound with the molecular formula C8H8BrN3 . It is a derivative of indazole, which is a bicyclic compound consisting of fused benzene and pyrazole rings . Indazole derivatives are known to exhibit a wide range of pharmacological activities .

Synthesis Analysis

Indazole derivatives can be synthesized using various methods. One common approach involves the use of transition metal-catalyzed reactions . Another method involves reductive cyclization reactions . A molecular hybridization strategy has also been used to design and synthesize a series of indazole derivatives .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a bromine atom and a methyl group attached to an indazole ring . The indazole ring itself contains two nitrogen atoms . The exact mass of the compound is 224.99016 g/mol .

Chemical Reactions Analysis

Indazole derivatives, including “this compound”, can participate in various chemical reactions. For instance, they can undergo transition metal-catalyzed reactions . In addition, they can be involved in reductive cyclization reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 226.07 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has a topological polar surface area of 43.8 Ų .

Scientific Research Applications

Synthesis and Structural Analysis : The compound has been used in the synthesis of various derivatives, like 2H-indazole-4,7-diones, demonstrating its utility in organic chemistry. The study by Nan'ya et al. (1987) synthesized derivatives and analyzed their crystal structures, highlighting the compound's potential in materials science and structural chemistry (Nan'ya, Katsuraya, Maekawa, Kondo, & Eguchi, 1987).

Palladium-Catalyzed Reactions : Research by Wang et al. (2015) involved the use of 6-Bromo-7-methyl-1H-indazol-3-amine in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions. This study is significant for its exploration of efficient synthesis methods in medicinal chemistry and organic synthesis (Wang, Ruiyun, Li, Zou, Wu, & Wu, 2015).

Regioselective Protection and Amine Coupling : A 2009 study by Slade et al. demonstrated the regioselective protection and subsequent amine coupling of indazoles, providing insights into the compound's versatility in creating novel derivatives, relevant for pharmaceutical research and development (Slade, Pelz, Bodnar, Lampe, & Watson, 2009).

Novel Derivative Synthesis : Lee and Cho (2012) explored the palladium-catalyzed cyclization of certain ketones with arylhydrazines leading to 3-substituted 1-aryl-1H-pyrazoles. This study's significance lies in its contribution to the field of heterocyclic chemistry and the synthesis of complex organic compounds (Lee & Cho, 2012).

Ring Transformation Studies : A study by Fujimura et al. (1984) investigated the ring transformation of certain dihydro-benzotriazocin derivatives into indazole derivatives. This research is important for understanding the chemical behavior and potential transformations of this compound-related compounds (Fujimura, Nagano, Matsunaga, & Shindo, 1984).

Antitumor Activity Exploration : Chu De-qing's 2011 study synthesized novel derivatives of this compound and evaluated their antitumor activities. This highlights the compound's potential applications in the development of anticancer agents (Chu De-qing, 2011).

Anticoccidial Activity Study : Research by Ricketts et al. (1992) examined the anticoccidial activity of a 6-bromo-indazole derivative, demonstrating its potential in veterinary medicine and the treatment of parasitic infections (Ricketts, McFarland, Newcomb, Olson, & Rice, 1992).

Anticancer Agent Discovery : A recent 2022 study by Hoang et al. synthesized a series of 6-substituted amino-1H-indazole derivatives, including those related to this compound, and evaluated them as potential anticancer agents, demonstrating the ongoing relevance of this compound in cancer research (Hoang, Hoang, Ngo, Vue, & Tran, 2022).

Mechanism of Action

Target of Action

Indazole-containing compounds, which include 6-bromo-7-methyl-1h-indazol-3-amine, have been reported to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .

Mode of Action

For instance, they can affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway .

Biochemical Pathways

Given the potential targets, it can be inferred that the compound may influence pathways related to cell cycle regulation and apoptosis, particularly those involving the bcl2 family members and the p53/mdm2 pathway .

Result of Action

Some indazole derivatives have been shown to exhibit promising inhibitory effects against certain cancer cell lines . For example, one such compound was found to affect apoptosis and cell cycle in a concentration-dependent manner .

Future Directions

Indazole derivatives, including “6-Bromo-7-methyl-1H-indazol-3-amine”, have shown promise in various areas of medicinal chemistry due to their diverse biological activities . Future research could focus on developing novel indazole derivatives with improved biological activities and lower toxicity . Additionally, further studies could explore the detailed mechanisms of action of these compounds .

Biochemical Analysis

Biochemical Properties

6-Bromo-7-methyl-1H-indazol-3-amine plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme cyclooxygenase-2 (COX-2), where this compound acts as an inhibitor . This inhibition can lead to reduced production of pro-inflammatory mediators, making it a potential candidate for anti-inflammatory therapies. Additionally, this compound has been shown to interact with various kinases, influencing cell signaling pathways involved in cell proliferation and apoptosis .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to induce apoptosis in cancer cell lines such as lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells . This induction of apoptosis is mediated through the inhibition of Bcl2 family members and the activation of the p53/MDM2 pathway . Furthermore, this compound affects cell signaling pathways, leading to alterations in gene expression and cellular metabolism. These changes can result in reduced cell proliferation and increased cell death, highlighting its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding to and inhibition of COX-2, which reduces the production of pro-inflammatory prostaglandins . Additionally, this compound interacts with kinases involved in cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis . The compound also affects gene expression by modulating the activity of transcription factors such as p53, which plays a crucial role in regulating cell cycle and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have indicated that this compound can maintain its efficacy in inducing apoptosis and inhibiting cell proliferation in cancer cell lines

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as COX-2 and kinases . The compound can influence metabolic flux by altering the activity of these enzymes, leading to changes in metabolite levels. For example, the inhibition of COX-2 by this compound can result in reduced levels of pro-inflammatory prostaglandins . Additionally, the compound’s effects on kinases can impact cellular metabolism by modulating signaling pathways involved in energy production and utilization .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target cells, enhancing its therapeutic effects. The compound’s distribution can also be influenced by its physicochemical properties, such as solubility and lipophilicity, which affect its ability to cross cell membranes and reach intracellular targets .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been observed to localize in the cytoplasm and nucleus of target cells . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments. In the nucleus, this compound can interact with transcription factors and other nuclear proteins, modulating gene expression and influencing cellular processes such as apoptosis and cell cycle regulation .

properties

IUPAC Name |

6-bromo-7-methyl-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-4-6(9)3-2-5-7(4)11-12-8(5)10/h2-3H,1H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZKXBHXTHKDDOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NN=C2N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

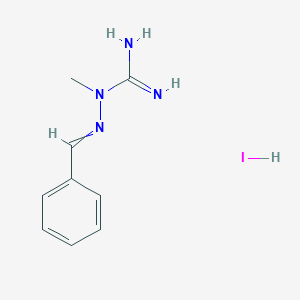

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{Bicyclo[4.1.0]heptan-1-yl}ethan-1-amine hydrochloride](/img/structure/B1383749.png)

![9a-(aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one hydrochloride](/img/structure/B1383751.png)

![3-({[(Tert-butoxy)carbonyl]amino}methyl)oxane-3-carboxylic acid](/img/structure/B1383763.png)

![1-[(tert-butoxy)carbonyl]-6-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B1383764.png)

![1-[(tert-butoxy)carbonyl]-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B1383765.png)